LHRH-Ptt

Description

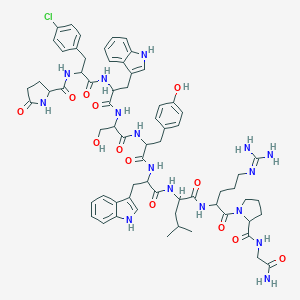

Structure

2D Structure

Properties

CAS No. |

143873-63-6 |

|---|---|

Molecular Formula |

C67H83ClN16O13 |

Molecular Weight |

1355.9 g/mol |

IUPAC Name |

N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C67H83ClN16O13/c1-36(2)27-49(59(90)77-48(13-7-25-72-67(70)71)66(97)84-26-8-14-55(84)65(96)75-34-56(69)87)78-62(93)52(30-39-32-73-45-11-5-3-9-43(39)45)81-61(92)51(29-38-17-21-42(86)22-18-38)80-64(95)54(35-85)83-63(94)53(31-40-33-74-46-12-6-4-10-44(40)46)82-60(91)50(28-37-15-19-41(68)20-16-37)79-58(89)47-23-24-57(88)76-47/h3-6,9-12,15-22,32-33,36,47-55,73-74,85-86H,7-8,13-14,23-31,34-35H2,1-2H3,(H2,69,87)(H,75,96)(H,76,88)(H,77,90)(H,78,93)(H,79,89)(H,80,95)(H,81,92)(H,82,91)(H,83,94)(H4,70,71,72) |

InChI Key |

KGEVHQGYWMMHDT-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C8CCC(=O)N8 |

Isomeric SMILES |

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C8CCC(=O)N8 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C8CCC(=O)N8 |

sequence |

XXWSYWLRPG |

Synonyms |

D-pClPhe(2)-Trp(3)-Trp(6)-LHRH GnRH, D-pClPhe(2)-Trp(3)-Trp(6)- LHRH, 4-ClPhe(2)-Trp(3,6)- LHRH, D-pClPhe(2)-Trp(3)-Trp(6)- LHRH, D-pClphenylalanyl(2)-tryptophyl(3)-tryptophan(6)- LHRH-PTT |

Origin of Product |

United States |

Molecular and Cellular Underpinnings of Lhrh Receptor Biology for Targeted Modalities

LHRH Receptor Expression and Distribution Patterns in Research Models

LHRH receptors are primarily expressed in the gonadotroph cells of the anterior pituitary, where they mediate the pulsatile release of LH and FSH nih.gov. Beyond the pituitary, LHRH receptors exhibit a broader distribution, being found in various extrapituitary tissues and organs, including the gonads (ovaries and testes), placenta, breast, prostate, endometrium, and certain immune cells nih.gov. This widespread presence suggests diverse physiological roles for LHRH signaling beyond central reproductive control. Research models, ranging from cell lines to animal models, have been instrumental in elucidating these expression patterns and their functional significance.

The expression of LHRH receptors is tightly regulated at both the transcriptional and translational levels, ensuring precise control over reproductive endocrinology and other physiological processes. Transcriptional regulation involves complex interactions between transcription factors and specific promoter elements within the LHRH receptor gene. For instance, factors like steroid hormones (estrogens and androgens) and various growth factors can modulate LHRH receptor gene expression. The pulsatile nature of endogenous LHRH secretion itself is a critical regulator; continuous exposure to LHRH or its agonists can lead to a phenomenon known as desensitization and downregulation of LHRH receptors, thereby reducing cellular responsiveness nih.gov. This downregulation involves a decrease in receptor mRNA levels and accelerated receptor degradation. Post-transcriptional mechanisms, such as mRNA stability and microRNA regulation, also contribute to the fine-tuning of LHRH receptor protein synthesis.

A significant area of research has focused on the differential expression of LHRH receptors in non-normal, particularly cancerous, cell lines and tissues. LHRH receptors are frequently overexpressed in various human cancers, including prostate cancer, breast cancer, ovarian cancer, and endometrial cancer nih.gov. This overexpression makes LHRH receptors attractive targets for cancer diagnosis and therapy. For example, specific membrane receptors for LHRH have been identified in human prostate cancer cell lines such as LNCaP and DU 145, and in over 80% of human prostate cancer specimens nih.gov. Similarly, LHRH receptor sites have been detected in various human mammary carcinoma cell lines and in approximately 52% of human breast cancer samples nih.gov. The presence of these receptors on tumor cells suggests that LHRH and its analogs can exert direct inhibitory effects on tumor growth, independent of their pituitary-mediated actions nih.gov.

LHRH Receptor-Ligand Interactions and Binding Characteristics

The interaction between LHRH receptors and their ligands is central to their biological function. The endogenous ligand, LHRH, is a decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) that binds to the receptor with high affinity, initiating a cascade of intracellular events. Synthetic LHRH analogs, designed as either agonists or antagonists, have been developed to modulate LHRH receptor activity for therapeutic purposes.

The affinity and selectivity of LHRH and its analogs for the LHRH receptor are crucial determinants of their pharmacological profiles. LHRH agonists, such as leuprolide, goserelin, and triptorelin, typically have modifications in their amino acid sequence (e.g., D-amino acid substitutions at position 6) that render them more resistant to enzymatic degradation and increase their binding affinity compared to native LHRH. While initially stimulating the receptor, continuous administration of LHRH agonists leads to desensitization and downregulation of the receptors, resulting in a sustained suppression of gonadotropin release and sex steroid production, a phenomenon known as "medical castration" nih.gov.

LHRH antagonists, on the other hand, competitively block the binding of endogenous LHRH to its receptor, leading to immediate suppression of gonadotropin release without the initial flare-up effect seen with agonists. Examples include cetrorelix (B55110) and degarelix. These analogs are designed to have high binding affinity to the LHRH receptor while exhibiting minimal intrinsic activity. The selectivity of these analogs for the LHRH receptor over other GPCRs is paramount to minimize off-target effects.

Research findings on ligand binding affinity can be summarized in a table:

| Ligand Type | Example Analog (PubChem CID) | Relative Affinity (vs. Native LHRH) | Effect on LHRH Receptor |

| Native LHRH | Gonadorelin (CID: 638793) | 1x | Agonist |

| LHRH Agonist | Triptorelin (CID: 25079061) | >1x (increased stability) | Initial stimulation, then downregulation |

| LHRH Agonist | Leuprolide (CID: 440316) | >1x (increased stability) | Initial stimulation, then downregulation |

| LHRH Antagonist | Cetrorelix (CID: 16129757) | High affinity | Competitive Antagonist |

Note: Relative affinity values are conceptual for illustrative purposes, as specific values vary depending on experimental conditions and receptor source.

Quantifying LHRH receptor-ligand interactions is essential for understanding receptor pharmacology and for the development of new therapeutic agents. Common methodologies for receptor binding quantification include:

Radioligand Binding Assays: This is a widely used technique involving the incubation of cell membranes or whole cells expressing LHRH receptors with a radiolabeled LHRH analog (e.g., [125I]-LHRH or its agonists/antagonists). By varying the concentration of the radioligand or adding increasing concentrations of unlabeled competing ligands, researchers can determine binding parameters such as dissociation constant (Kd), which reflects affinity, and maximum binding capacity (Bmax), which indicates receptor density.

Fluorescence-based Assays: These assays utilize fluorescently labeled LHRH analogs or fluorescent probes that report on receptor activation or internalization. Techniques like fluorescence resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET) can be employed to study receptor-ligand interactions and downstream signaling events in real-time.

Surface Plasmon Resonance (SPR): SPR allows for label-free, real-time measurement of binding kinetics (association and dissociation rates) between LHRH receptors (immobilized on a sensor chip) and their ligands in solution. This method provides detailed information on the binding on-rate (ka) and off-rate (kd), from which the equilibrium dissociation constant (KD) can be calculated.

Flow Cytometry: For cell-based assays, flow cytometry can be used to quantify the binding of fluorescently labeled ligands to LHRH receptors on the cell surface, as well as to assess receptor internalization.

Intracellular Signal Transduction Cascades Mediated by LHRH Receptors

Upon ligand binding, the LHRH receptor, a GPCR, undergoes conformational changes that activate associated G proteins, primarily members of the Gq/11 family nih.gov. This activation initiates a complex network of intracellular signal transduction cascades:

Phospholipase C (PLC) Activation: The activated Gq/11 protein stimulates phospholipase C (PLC), particularly PLCβ. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) nih.gov.

Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The resulting increase in cytosolic calcium ([Ca2+]i) is a critical signal for gonadotropin secretion in pituitary cells and plays a role in other LHRH receptor-mediated responses nih.gov.

Protein Kinase C (PKC) Activation: DAG, in conjunction with calcium, activates protein kinase C (PKC). PKC then phosphorylates various downstream target proteins, influencing gene expression, protein synthesis, and cellular proliferation.

MAP Kinase Pathway Activation: LHRH receptor activation also leads to the activation of mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) pathway. This activation is often mediated by PKC and calcium, and it plays a role in cell growth, differentiation, and survival.

cAMP Pathway Modulation: While primarily coupled to the Gq/11 pathway, LHRH receptors can also modulate the cyclic AMP (cAMP) pathway, although the exact mechanisms and physiological relevance can vary depending on the cell type and context. Some studies suggest a role for Gs or Gi proteins in modulating adenylyl cyclase activity.

The interplay of these signaling pathways ultimately leads to the diverse biological effects of LHRH, including the regulation of gonadotropin synthesis and release in the pituitary, and direct effects on target cells in peripheral tissues and tumors. The continuous administration of LHRH agonists can lead to the "uncoupling" of the LHRH signal transduction mechanism, contributing to the desensitization effect observed in therapeutic applications nih.gov.

Compound Names and PubChem CIDs

Advanced Methodologies for Engineering Lhrh Targeted Photothermal Systems

Chemical Linkage Strategies for LHRH-Photothermal Conjugates

The successful engineering of LHRH-photothermal conjugates necessitates sophisticated chemical linkage strategies that ensure the structural integrity and biological activity of both the LHRH peptide and the photothermal agent. These strategies must facilitate stable covalent bonds while preserving the receptor-binding affinity of LHRH and the photothermal conversion efficiency of the PTA. Common approaches involve exploiting reactive functional groups present on the LHRH peptide (e.g., amine, carboxyl, thiol) and complementary groups on the photothermal agent or an intermediate linker.

Carbodiimide (B86325) Chemistry for Amide Bond Formation

Carbodiimide chemistry, notably involving 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often in conjunction with N-hydroxysuccinimide (NHS) or sulfo-NHS, is a widely employed and versatile method for forming stable amide bonds between carboxylic acid and primary amine groups. This reaction proceeds via an activation step where EDC reacts with a carboxylic acid group to form an unstable O-acylisourea intermediate. The addition of NHS or sulfo-NHS stabilizes this intermediate by forming an NHS-ester, which is more reactive and less prone to hydrolysis, thereby improving conjugation efficiency and yield nanopartz.comthermofisher.com. Subsequently, a primary amine group, typically from a lysine (B10760008) residue in the LHRH peptide or an engineered amine on the photothermal agent, nucleophilically attacks the activated ester, resulting in the formation of a stable amide bond and the release of a soluble urea (B33335) derivative nanopartz.comthermofisher.com.

This methodology has been extensively applied in the bioconjugation of LHRH to various nanocarriers and photothermal agents. For instance, LHRH has been successfully conjugated to magnetite nanoclusters (MNCs) through an EDC/S-NHS coupling reaction. In this process, the free carboxylic groups on the MNCs were activated, followed by conjugation with the D-lysine group of a synthetic LHRH peptide analogue nih.gov. Similarly, gold nanoparticles (AuNPs) have been functionalized with LHRH using EDC/NHS chemistry. In one study, AuNPs were first modified with thioglycolic acid (TGA) to introduce carboxylic acid groups, which were then activated by EDC and NHS before the addition of LHRH for conjugation researchgate.net. The versatility and effectiveness of carbodiimide chemistry in forming stable amide bonds make it a cornerstone in the development of LHRH-Ptt conjugates for applications such as targeted drug delivery and cancer therapy nanopartz.com.

The efficiency of EDC/NHS coupling can be influenced by factors such as pH, reaction time, and the molar ratios of the reactants. Optimized conditions are crucial to ensure high conjugation yields and minimize side reactions, such as peptide self-oligomerization, particularly when dealing with peptides like LHRH that contain multiple reactive amine or carboxyl groups princeton.edu.

| Conjugation Method | Reactants/Components | Functional Groups Involved | Outcome/Application | Reference |

| Carbodiimide (EDC/NHS) | LHRH peptide, Magnetite Nanoclusters (MNCs) | Primary amine (LHRH), Carboxylic acid (MNCs) | LHRH-targeted MNCs for MRI and chemotherapy | nih.gov |

| Carbodiimide (EDC/NHS) | LHRH peptide, Thioglycolic acid-modified Gold Nanoparticles | Primary amine (LHRH), Carboxylic acid (TGA on AuNPs) | LHRH-conjugated AuNPs for ovarian cancer targeting | researchgate.net |

Ligand Exchange and Thiol-Based Coupling Methods

Ligand exchange and thiol-based coupling methods are particularly relevant for the surface functionalization of metal-based photothermal agents, such as gold nanoparticles (AuNPs) and gold nanorods (GNRs), due to the strong and stable covalent bond formed between thiol (-SH) groups and gold surfaces researchgate.netnsf.govnih.gov. This high affinity allows for the displacement of existing surface ligands on nanoparticles by thiol-containing molecules, thereby enabling subsequent bioconjugation.

In ligand exchange, hydrophobic ligands initially stabilizing nanoparticles in organic solvents can be replaced with small amphiphilic ligands, often containing thiol groups, to render the nanoparticles water-soluble and amenable to bioconjugation in aqueous environments nsf.govfrontiersin.orgbeilstein-journals.org. Once the nanoparticle surface is functionalized with thiol-reactive groups or directly with thiol-modified LHRH, covalent coupling can proceed.

Thiol-based coupling typically involves modifying the LHRH peptide with a thiol group (e.g., through a cysteine residue or by introducing a thiol-containing linker) which then reacts directly with the gold surface of the photothermal agent. This direct and robust bond formation is advantageous for creating stable this compound conjugates. For instance, cysteine-containing peptides are frequently used to functionalize gold nanoparticles due to the strong S-Au covalent bond nih.gov.

A notable example combining ligand exchange and subsequent carbodiimide chemistry for this compound conjugation involves gold nanoparticles. Here, AuNPs were initially modified with HS-PEG (thiol-polyethylene glycol) and thioglycolic acid (TGA) through a ligand exchange reaction. The TGA introduced carboxylic acid groups, which were then activated using EDC and NHS to facilitate the conjugation of LHRH researchgate.net. This multi-step approach demonstrates how different chemical strategies can be synergistically employed to achieve targeted photothermal systems. The ability of thiol groups to form stable linkages with noble metals makes these methods indispensable for developing LHRH-targeted photothermal systems utilizing such nanomaterials.

| Conjugation Method | Reactants/Components | Functional Groups Involved | Outcome/Application | Reference |

| Ligand Exchange & Thiol-Based Coupling | HS-PEG, Thioglycolic acid (TGA), Gold Nanoparticles | Thiol (-SH) | Surface modification of AuNPs for subsequent LHRH conjugation | researchgate.net |

| Ligand Exchange | Mercaptoacetic acid, FePt-Au Nanoparticles | Thiol (-SH) | Water-solubilization and functionalization of FePt-Au NPs | frontiersin.org |

| Thiol-Based Coupling | Cysteine-containing peptides, Gold Nanoparticles | Thiol (-SH) | General functionalization of AuNPs with peptides | nih.gov |

Preclinical Evaluation and Mechanistic Insights of Lhrh Photothermal Therapeutic Approaches

In Vitro Assessment of LHRH-Targeted Photothermal Efficacy

In vitro studies are crucial for elucidating the fundamental mechanisms of LHRH-Ptt agents, including their cell-specific targeting capabilities, cellular uptake efficiency, and direct photothermal ablation effects on cancer cells.

Luteinizing Hormone-Releasing Hormone receptors (LHRH-R, also known as Gonadotropin-Releasing Hormone receptors, GnRH-R) are frequently overexpressed on the surface of various cancer cells, including those found in prostate cancer, ovarian cancer, and triple-negative breast cancer (TNBC), while their expression in healthy tissues is typically limited researchgate.netnih.govmdpi.combioscientifica.comresearchgate.net. This differential expression provides a molecular handle for targeted drug delivery systems. Studies have demonstrated that conjugating LHRH or its analogs to photothermal agents significantly enhances their cell-specific targeting and cellular uptake efficiency.

For instance, AuNCs-LHRHa (gold nanoclusters modified with LHRH analogues) were shown to be more effectively recognized and internalized by RM-1 prostate cancer cells, which overexpress GnRH-R, compared to non-targeted counterparts researchgate.netnih.gov. Similarly, LHRH-conjugated magnetite nanoparticles (LHRH-MNPs) exhibited enhanced uptake into TNBC cells mdpi.comresearchgate.net. LHRH-containing micelles, designed with LHRH moieties in their hydrophilic corona, displayed greater cellular uptake by LHRH-receptor overexpressing HeLa cells compared to normal HepG-2 cells, as observed through flow cytometry and confocal laser scanning microscopy (CLSM) researchgate.net. This receptor-mediated endocytosis pathway leads to a higher intracellular concentration of the photothermal agent within target cancer cells. researchgate.netescholarship.org

Table 1: Comparative Cellular Uptake of LHRH-Targeted Systems

| Targeted Agent | Cell Line (LHRH-R Status) | Non-Targeted Control | Enhanced Uptake Observation | Reference |

| AuNCs-LHRHa | RM-1 (Prostate Cancer, GnRH-R overexpressing) | Non-LHRHa AuNCs | More effectively recognized and internalized | researchgate.netnih.gov |

| LHRH-MNPs | TNBC cells (LHRH-R overexpressing) | Non-targeted MNPs | Enhanced uptake | mdpi.comresearchgate.net |

| LHRH-Micelles | HeLa (LHRH-R overexpressing) | LHRH-free Micelles | Greater cellular uptake (Flow cytometry, CLSM) | researchgate.net |

Upon successful cellular uptake, this compound agents are designed to convert absorbed light energy into heat, leading to localized hyperthermia and subsequent ablation of cancer cells. In vitro experiments confirm the direct cytotoxic effects of these targeted systems under NIR irradiation.

For example, an AuNCs-LHRHa nano-system demonstrated a superior anti-tumor effect compared to a non-targeted group when exposed to the same light and heat conditions researchgate.netnih.gov. This enhanced efficacy is attributed to the increased uptake of LHRHa-modified nanoparticles by GnRH-R overexpressing tumor cells researchgate.net. In another study, a multifunctional synergistic core-shell nanoplatform, which included a target ligand binding to the LHRH receptor, exhibited a satisfactory photothermal effect under NIR laser irradiation, with the temperature increasing to 60.8 °C within 6 minutes dntb.gov.ua. Similarly, a phthalocyanine (B1677752) (Pc)-loaded graphene nanoplatform conjugated with LHRH (LOGr-Pc-LHRH) achieved a killing efficacy of 90%–95% of ovarian cancer cells (A2780/AD pellets) when exposed to 690 nm light at 0.95 W/cm² for 10 minutes dovepress.com. This demonstrates the direct and potent ablative capacity of this compound systems in vitro.

Table 2: In Vitro Photothermal Ablation Efficacy

| Targeted Agent | Cell Line | Irradiation Conditions | Temperature Reached | Cell Viability / Killing Efficacy | Reference |

| AuNCs-LHRHa | RM-1 Prostate Cancer Cells | NIR light (specifics not detailed in snippet) | Not specified | Better anti-tumor effect vs. non-targeted | researchgate.netnih.gov |

| LHRH-targeted core-shell nanoplatform | Prostate Cancer Cells | NIR laser irradiation | 60.8 °C (within 6 min) | Not specified, but "satisfactory photothermal effect" | dntb.gov.ua |

| LOGr-Pc-LHRH | A2780/AD Ovarian Cancer Cells | 690 nm, 0.95 W/cm², 10 min | Not specified | 90%–95% killing efficacy | dovepress.com |

| LHRH-targeted MNPs | Cancer cells (general) | Magnetic hyperthermia (44 °C) | 44 °C | 5% cell viability (at 15 pg Fe/cell) | mdpi.com |

Beyond standalone photothermal effects, this compound strategies are often explored for synergistic therapeutic outcomes by combining PTT with other modalities like photodynamic therapy (PDT) or chemotherapy. The localized heat generated by PTT can enhance the effectiveness of co-administered or co-encapsulated therapeutic agents.

Table 3: In Vitro Synergistic Phototherapeutic Effects

| Targeted Agent | Combined Therapy | Cell Line | Synergistic Effect | Reference |

| LOGr-Pc-LHRH | PTT + PDT | A2780/AD Ovarian Cancer Cells | 90%–95% killing efficacy; enhanced destruction | nih.govdovepress.com |

| LHRH-targeted ZIF-D@ALIP | PTT + Chemotherapy (Doxorubicin) | Prostate Cancer Cells | Targeted drug delivery, pH and NIR dual stimuli-responsive drug release, synergistic chemotherapy and PTT | dntb.gov.ua |

In Vivo Performance and Biological Impact in Preclinical Animal Models

The transition from in vitro to in vivo preclinical animal models is critical for assessing the complex biological interactions, biodistribution, and therapeutic efficacy of this compound systems in a living organism.

A key advantage of LHRH-targeted systems is their ability to preferentially accumulate in tumor tissues due to the overexpression of LHRH receptors on cancer cells. This active targeting mechanism is crucial for maximizing therapeutic effect while minimizing off-target accumulation.

Studies on LHRH-containing micelles in animal models using a CRI Maestro™ imaging system showed preferred accumulation in tumor sites at 24 hours post-injection, demonstrating their potential as a drug delivery system for LHRH receptor overexpressing carcinoma researchgate.netresearchgate.net. Similarly, LHRH-conjugated magnetite nanoparticles (LHRH-MNPs) exhibited specific delivery and enhanced ability to target TNBC tumors in vivo, appearing darker in T2-weighted MRI images compared to the non-LHRH targeted group mdpi.com. While non-targeted nanoparticles may accumulate in tumors due to the enhanced permeability and retention (EPR) effect, LHRH conjugation leads to a significantly higher and more specific accumulation at the tumor site. For instance, an LHRH-PEG conjugate accumulated predominantly in the cancer tissues of mice bearing human ovarian carcinoma xenografts, with the level of accumulation being almost twice that of PEG alone, confirming the specific targeting effect nih.gov. The Au/Mn nanoparticle-Luteinizing Hormone-Releasing Hormone (AMNDs-LHRH) nanosystem also demonstrated excellent targeting capabilities in a mouse tibial prostate cancer model asmepress.comdovepress.com.

Table 4: In Vivo Biodistribution and Tumor Accumulation

| Targeted Agent | Animal Model | Imaging Technique | Key Finding (Tumor Accumulation) | Reference |

| LHRH-containing micelles | Animal model (unspecified cancer) | CRI Maestro™ imaging system | Preferred accumulation in tumor sites at 24h post-injection | researchgate.netresearchgate.net |

| LHRH-MNPs | MDA-MB-231 xenograft (TNBC) mice | T2-weighted MRI | Specific delivery and enhanced targeting to TNBC tumors, appearing darker | mdpi.com |

| LHRH-PEG conjugate | Human ovarian carcinoma xenografts mice | Not specified | Accumulation in cancer tissues, nearly twice that of PEG alone | nih.gov |

| AMNDs-LHRH | Mouse tibial prostate cancer model | Not specified | Excellent targeting capabilities | asmepress.comdovepress.com |

The ultimate goal of preclinical evaluation is to assess the therapeutic efficacy of this compound systems in suppressing aberrant cell proliferation and tumor growth in vivo. Studies have consistently shown that LHRH-targeted photothermal approaches can lead to significant anti-tumor effects in various cancer models.

Table 5: In Vivo Efficacy in Suppressing Tumor Growth

| Targeted Agent | Animal Model (Cancer Type) | Key Finding (Tumor Growth Inhibition) | Reference |

| AuNCs-LHRHa | Prostate cancer animal model | Improved PTT therapy efficacy, better anti-tumor effect vs. non-targeted | researchgate.netnih.gov |

| AMNDs-LHRH | Metastatic prostate cancer animal model | Significantly enhanced therapeutic effects of PTT | researchgate.netdovepress.com |

| AMNDs-LHRH | Mouse tibial prostate cancer model | Tumor site rapidly reached 50 °C under 808 nm laser irradiation | asmepress.com |

Imaging Modalities for Monitoring LHRH-Photothermal System Performance

The successful implementation of Luteinizing Hormone-Releasing Hormone (LHRH)-targeted photothermal therapeutic (this compound) systems in preclinical settings heavily relies on advanced imaging modalities for precise monitoring of their performance. These imaging techniques are crucial for assessing the biodistribution, tumor accumulation, photothermal conversion efficiency, and therapeutic outcomes of this compound agents, ensuring targeted delivery to LHRH receptor-overexpressing cancer cells while minimizing off-target effects. LHRH receptors (also known as Gonadotropin-Releasing Hormone Receptors, GnRH-R) are frequently overexpressed in various cancers, including prostate, breast, and ovarian cancers, making LHRH a valuable targeting moiety for selective delivery researchgate.netnih.govresearchgate.netnih.govoncotarget.com.

Fluorescence Imaging (FL)

Fluorescence imaging offers real-time visualization capabilities, making it highly valuable for tracking this compound systems in vivo and guiding surgical procedures. Near-infrared (NIR) fluorescent dyes, often integrated into LHRH-targeted nanoconstructs, are particularly advantageous due to their deep tissue penetration, minimal autofluorescence, and low light scattering in biological tissues mdpi.comthno.org.

Detailed Research Findings: Studies have demonstrated the utility of LHRH-targeted NIR dye conjugates for imaging LHRH receptor-positive cancers. For instance, a small molecule non-peptidic ligand of LHRH-R, when linked to a NIR dye, exhibited receptor-mediated uptake specifically in tumor tissue in mouse xenografts oncotarget.com. This uptake could be blocked by administering an excess of unlabeled conjugate, confirming specificity oncotarget.com. Time-course experiments revealed that the dye conjugate was retained in the tumor for up to 12 hours post-injection oncotarget.com. Another example involves an AuNCs-LHRHa nano-system, which demonstrated efficient fluorescence imaging alongside computed tomography (CT) for prostate cancer diagnosis researchgate.net. The LHRHa modification enhanced tumor cell uptake and recognition by gonadotropin-releasing hormone receptors (GnRH-R) researchgate.net. Similarly, a follicle-stimulating hormone receptor-targeted probe (FSH-Rh760), conceptually analogous to LHRH targeting, showed fluorescence signals peaking in tumors at 2 hours and clearing at 120 hours post-injection in a mouse model of peritoneal metastatic ovarian cancer nih.gov.

Table 1: Key Performance Metrics in Fluorescence Imaging for this compound Systems

| Imaging Agent Type | Targeting Moiety | Cancer Model | Imaging Peak Time (Post-injection) | Retention Duration | Key Observation | Reference |

| NIR Dye Conjugate | Small molecule LHRH-R ligand | MDA-MB-231, OVCAR-3, HEC-1B (mouse xenografts) | 2 hours | Up to 12 hours | Receptor-mediated tumor uptake, negligible uptake in non-malignant organs/tissues (except transient kidney clearance) | oncotarget.com |

| AuNCs-LHRHa Nano-system | LHRHa | Prostate cancer (preclinical) | Not specified for FL, dual-mode imaging shown | Not specified | Enhanced tumor cell uptake and recognition | researchgate.net |

| FSH-Rh760 Probe (analogous) | FSH receptor | Peritoneal metastatic ovarian cancer (mouse model) | 2 hours | Cleared at 120 hours | Specific recognition and localization of metastatic foci | nih.gov |

Computed Tomography (CT)

Computed Tomography (CT) provides high-resolution anatomical information, which is essential for preoperative diagnosis and precise localization of tumors. When combined with LHRH-targeted photothermal agents, CT imaging can offer complementary structural insights to functional imaging data.

Detailed Research Findings: An AuNCs-LHRHa nano-system has been successfully developed for dual-mode imaging, integrating both fluorescence and CT capabilities for prostate cancer researchgate.net. This system leverages the tunable optical and photothermal properties of gold nanoclusters (AuNCs) to enhance CT imaging researchgate.net. Another advanced system, the Au/Mn nanodots-LHRH (AMNDs-LHRH) nano-system, has been reported for multi-mode imaging, including CT, MRI, and fluorescence, to guide photothermal therapy in metastatic prostate cancer nih.govresearchgate.net. This multifunctional platform aims to provide accurate preoperative diagnosis and enhance therapeutic effects nih.govresearchgate.net.

Magnetic Resonance Imaging (MRI)

Magnetic Resonance Imaging (MRI) is a powerful non-invasive imaging technique that provides excellent soft tissue contrast and can be used to monitor the accumulation of LHRH-targeted nanoparticles and assess therapeutic responses.

Detailed Research Findings: LHRH-conjugated magnetite nanoparticles (LHRH-MNPs) have been investigated as T2 contrast agents for MRI, particularly in triple-negative breast cancer (TNBC) which overexpresses LHRH receptors mdpi.com. These LHRH-MNPs demonstrated tumor-specific imaging contrast enhancement in vivo, maintaining T2 signals within breast tumors for up to two weeks after intratumoral injection, and showing continued darkening of breast tumors 24 hours after intravenous administration mdpi.com. This suggests their potential for long-term MRI monitoring of TNBC tumors mdpi.com. The AMNDs-LHRH nano-system also integrates MRI for multi-mode image-guided photothermal therapy of metastatic prostate cancer, offering comprehensive diagnostic information nih.govresearchgate.net.

Photoacoustic Imaging (PAI)

Photoacoustic imaging (PAI) is an emerging hybrid modality that combines the high optical contrast of light with the deep tissue penetration and high spatial resolution of ultrasound. It is particularly well-suited for monitoring photothermal therapy by detecting photoabsorbers and directly visualizing temperature elevation.

Detailed Research Findings: PAI can identify the presence and spatial location of photothermal agents (photoabsorbers) within tissues before therapy nih.gov. During photothermal therapy, PAI can monitor temperature-induced changes in the photoacoustic signal, allowing for the computation of thermal maps nih.gov. Studies have shown that photoacoustic thermal imaging can provide temperature elevation measurements comparable to ultrasound-based methods, with higher signal-to-noise ratio (SNR) in the presence of photoabsorbers nih.gov. This makes PAI a viable candidate for guiding and monitoring photothermal therapy nih.gov. For example, nanoparticles with high near-infrared (NIR) absorption have been designed to serve as both photoacoustic contrast agents and photothermal agents, demonstrating admirable photoacoustic contrast-enhancing ability and desirable photothermal behavior in vitro and in vivo dovepress.com.

Positron Emission Tomography (PET)

Positron Emission Tomography (PET) offers high sensitivity and quantitative capabilities for tracking the biodistribution and tumor uptake of this compound systems using radiolabeled nanoparticles.

Detailed Research Findings: Chelator-free [64Cu]Cu nanoclusters, modified with LHRH-conjugated bovine serum albumin as a scaffold, have been developed as radioactive tracers for PET imaging nih.govnih.gov. Preclinical studies showed that the tumor uptake of these LHRH-equipped nanoclusters was four times higher compared to their non-targeted counterparts after tail vein injection, significantly improving PET imaging of orthotopic lung cancer nih.govnih.gov. This demonstrates the effectiveness of LHRH targeting in enhancing the accumulation of PET imaging agents at tumor sites.

Thermal Imaging (Infrared Thermography)

Thermal imaging, often performed using infrared thermography, directly measures temperature changes in real-time, which is critical for monitoring the photothermal conversion efficiency and ensuring that therapeutic temperatures are reached within the target tissue during this compound.

Detailed Research Findings: During photothermal therapy, the localized temperature rise induced by photoabsorbers is crucial for cancer cell destruction nih.gov. Infrared thermal imaging allows for the direct observation of hyperthermia in tumor tissues. For instance, in studies involving gold nanostars used as photothermal agents, thermal imaging showed increased tumor temperatures, reaching up to 50 °C, which is sufficient to induce irreversible damage to cancer cells mdpi.com. Similarly, a targeted probe (FSH-Rh760) rapidly increased the abdomen temperature of mice up to approximately 43 °C upon exposure to a near-infrared laser, effectively suppressing tumor growth nih.gov. The ability to monitor these temperature changes in real-time is vital for optimizing laser parameters and ensuring effective treatment while minimizing damage to surrounding healthy tissues nih.govresearchgate.net.

Table 2: Temperature Monitoring in Preclinical Photothermal Therapy

| Photothermal Agent Type | Targeting Moiety | Cancer Model | Laser Wavelength (nm) | Achieved Temperature (°C) | Key Observation | Reference |

| Gold Nanostars (AuNS) | Not specified (general PTT) | Mouse tumor model | NIR (not specified) | Up to 50 | Sufficient to kill tumor cells | mdpi.com |

| FSH-Rh760 Probe (analogous) | FSH receptor | Peritoneal metastatic ovarian cancer (mouse model) | NIR (not specified) | ~43 | Effectively suppressed tumor growth | nih.gov |

| Single-walled Carbon Nanotubes (SWNTs) | Not specified (general PTT) | EMT6 tumor model (mouse) | 980 | Temperature rise observed | Selective thermal effect in tumor | researchgate.net |

Emerging Research Paradigms and Future Directions in Lhrh Photothermal Science

Refined Understanding of LHRH-Photothermal Biocompatibility and Interactions

A critical aspect of advancing LHRH-targeted photothermal therapy towards clinical translation is a comprehensive understanding of the biocompatibility and biological interactions of the nanomaterials used. Research has focused on modifying the surface of photothermal agents to enhance their biocompatibility and reduce potential toxicity. For instance, coating nanoparticles with biocompatible polymers like polyethylene glycol (PEG) is a common strategy to improve their stability in physiological environments and minimize non-specific interactions with normal cells. nih.gov

Development of Novel LHRH-Targeted Photothermal Agents with Enhanced Performance

The quest for more efficient and effective photothermal agents is a driving force in LHRH-photothermal science. Researchers are exploring a variety of nanomaterials with strong NIR absorption properties. Gold nanoparticles, in various shapes and sizes (e.g., nanorods, nanoshells), have been extensively studied due to their excellent photothermal conversion efficiency. researchgate.net

Beyond gold nanoparticles, other materials such as graphene nanosheets and phthalocyanines are being investigated as potent photothermal agents. nih.gov For example, LHRH-targeted, phthalocyanine-loaded dendrimers have been combined with low-oxygen graphene nanosheets. This combination allows for both heat generation by the graphene and reactive oxygen species (ROS) production by the phthalocyanine (B1677752) upon single-wavelength NIR irradiation, resulting in a synergistic anti-cancer effect. nih.gov The development of these novel agents focuses on maximizing heat generation at lower power densities of NIR light, which enhances the safety and depth of tissue penetration.

| Photothermal Agent | Nanocarrier | Targeted Cancer Cells | Key Features |

| Graphene Nanosheets | Poly(propyleneimine) (PPI) Dendrimer | Ovarian Cancer | Dual photothermal and photodynamic therapy with a single NIR wavelength. nih.gov |

| Phthalocyanines (Pc) | PPI Dendrimer | LHRH-positive cancer cells | NIR absorption and fluorescence emission for imaging and therapy. nih.gov |

| Superparamagnetic Iron Oxide Nanoparticles (SPIONs) | Not specified | Breast Cancer, Lung Metastasis | Magnetic targeting and MRI contrast agent capabilities. nih.gov |

| Mitoxantrone | Liposomes | LHRH-R high expressing MCF-7 cells | High drug loading capacity and enhanced internalization. nih.gov |

| Cisplatin (B142131) | Dextran Micelles | MCF-7 tumor cells | Improved cellular internalization and tumor accumulation. nih.gov |

Design of Multifunctional LHRH-Responsive Theranostic Nanoplatforms

The integration of diagnostic and therapeutic functionalities into a single nanoplatform, known as theranostics, represents a significant advancement in personalized medicine. nih.govnih.govmdpi.com In the context of LHRH-targeted therapies, theranostic nanoplatforms are being designed to not only deliver photothermal agents but also to enable real-time imaging of the tumor. nih.gov

For instance, LHRH-targeted superparamagnetic iron oxide nanoparticles (SPIONs) have been developed for use as contrast agents in magnetic resonance imaging (MRI). nih.gov These nanoparticles allow for the visualization of tumor localization and metastasis, providing valuable diagnostic information. Following imaging, the same nanoparticles can potentially be used for therapy. Similarly, phthalocyanine-based agents possess inherent fluorescence properties, enabling fluorescence-guided drug delivery and imaging of their subcellular localization. nih.gov The design of these platforms often incorporates stimuli-responsive elements, such as pH-sensitive linkers, that trigger the release of therapeutic agents specifically within the acidic tumor microenvironment. nih.govnih.govrsc.org

| Theranostic Agent | Imaging Modality | Therapeutic Modality | Key Features |

| Phthalocyanine-PPI Dendrimers | Fluorescence Imaging | Photodynamic/Photothermal Therapy | NIR absorption and fluorescence for simultaneous imaging and therapy. nih.gov |

| LHRH-SPIONs | Magnetic Resonance Imaging (MRI) | Potential for Magnetic Hyperthermia | Enhanced accumulation in cancer cells for improved MRI contrast. nih.gov |

| Manganese-iron layered double hydroxide (MnFe-LDH) | MRI | pH-controlled drug release | pH-responsive MRI contrast enhancement and drug delivery. rsc.org |

Integration of LHRH-Photothermal Strategies with Advanced Biological Therapies

To further enhance the anti-tumor efficacy, researchers are exploring the integration of LHRH-targeted photothermal therapy with other advanced biological therapies, such as immunotherapy and gene therapy. nih.gov Photothermal therapy can induce immunogenic cell death, where dying cancer cells release tumor-associated antigens. nih.govresearchgate.net This process can stimulate an anti-tumor immune response.

Combining LHRH-targeted PTT with immunotherapy, such as immune checkpoint blockade, can amplify this immune response, leading to the eradication of both primary and metastatic tumors. nih.govnih.govutoronto.ca The localized heat generated by PTT can also increase blood flow and improve the oxygen supply within the tumor microenvironment, which can enhance the efficacy of certain immunotherapies. nih.gov

Q & A

Q. How do researchers reconcile discrepancies between in silico predictions and in vivo efficacy of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.